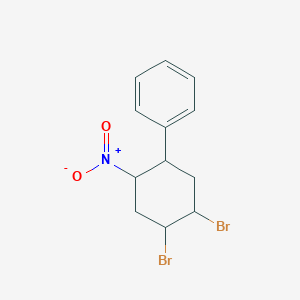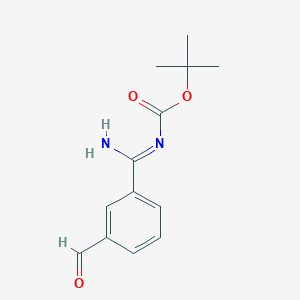
(4,5-Dibromo-2-nitrocyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dibromo-2-nitrocyclohexyl)benzene is a chemical compound with the molecular formula C12H13Br2NO2 It is characterized by the presence of two bromine atoms and a nitro group attached to a cyclohexyl ring, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-2-nitrocyclohexyl)benzene typically involves the bromination and nitration of cyclohexylbenzene. The process begins with the bromination of cyclohexylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This step introduces bromine atoms at the 4 and 5 positions of the cyclohexyl ring. Subsequently, the nitration of the dibromo compound is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dibromo-2-nitrocyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
(4,5-Dibromo-2-nitrocyclohexyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4,5-Dibromo-2-nitrocyclohexyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows the compound to participate in various chemical reactions, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dibromo-1,2-diaminobenzene
- 4,5-Dibromo-1,2-diaminocyclohexane
- 4,5-Dibromo-2-nitrobenzene
Uniqueness
(4,5-Dibromo-2-nitrocyclohexyl)benzene is unique due to the combination of bromine and nitro groups on a cyclohexyl ring attached to a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
| 5330-52-9 | |
Formule moléculaire |
C12H13Br2NO2 |
Poids moléculaire |
363.04 g/mol |
Nom IUPAC |
(4,5-dibromo-2-nitrocyclohexyl)benzene |
InChI |
InChI=1S/C12H13Br2NO2/c13-10-6-9(8-4-2-1-3-5-8)12(15(16)17)7-11(10)14/h1-5,9-12H,6-7H2 |
Clé InChI |
ZZMHCBQSLIKVAU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC(C1Br)Br)[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/no-structure.png)

